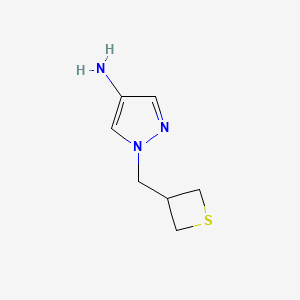
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine is a compound that features a thietane ring and a pyrazole ring Thietanes are four-membered sulfur-containing heterocycles, while pyrazoles are five-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in the presence of bases such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of the desired compound through a thiirane-thietane rearrangement.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Oxidation and Reduction Reactions: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Ring-Opening Reactions: The thietane ring can be opened under certain conditions to form linear or cyclic products.
Common Reagents and Conditions
Bases: Potassium hydroxide (KOH) is commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Solvents: Aqueous media or polar aprotic solvents like acetonitrile (MeCN) are often used.
Major Products Formed
Substitution Products: Nucleophilic substitution at the thietane ring can lead to various substituted thietane derivatives.
Oxidation Products: Oxidation of the thietane ring can yield sulfoxides or sulfones.
Ring-Opened Products: Ring-opening reactions can produce linear or cyclic compounds depending on the reaction conditions.
Applications De Recherche Scientifique
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing heterocycles and pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways. For instance, derivatives of thietane have been shown to exhibit antidepressant activity by influencing neurotransmitter systems such as the adrenergic, GABA-ergic, and serotoninergic systems . The exact molecular targets and pathways for this specific compound are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiiranes: Three-membered sulfur-containing heterocycles.
Oxiranes: Three-membered oxygen-containing heterocycles.
Aziridines: Three-membered nitrogen-containing heterocycles.
Oxetanes: Four-membered oxygen-containing heterocycles.
Azetidines: Four-membered nitrogen-containing heterocycles.
Uniqueness
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine is unique due to the presence of both a thietane ring and a pyrazole ring in its structure
Propriétés
Formule moléculaire |
C7H11N3S |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
1-(thietan-3-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H11N3S/c8-7-1-9-10(3-7)2-6-4-11-5-6/h1,3,6H,2,4-5,8H2 |
Clé InChI |
IFAJWSHTIWUHSP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)CN2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


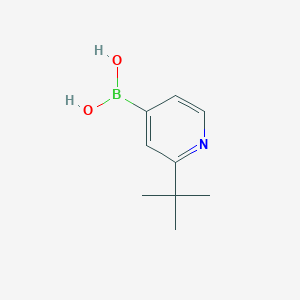
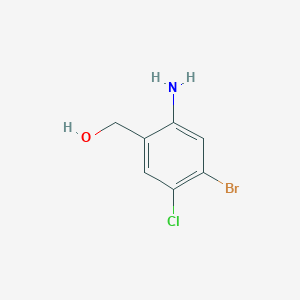
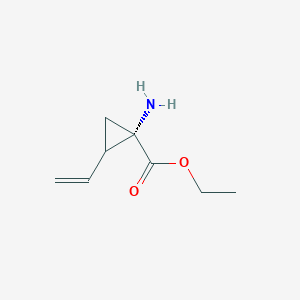

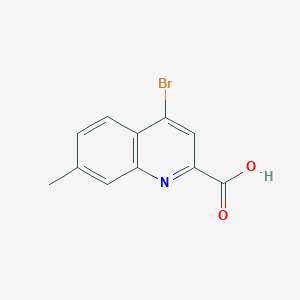

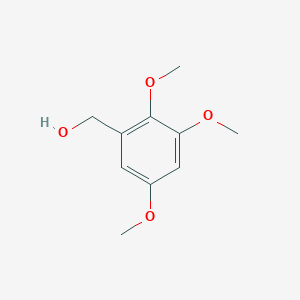
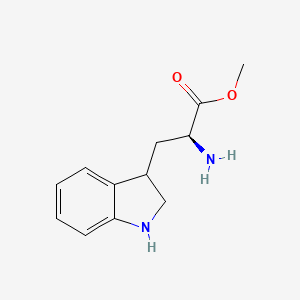
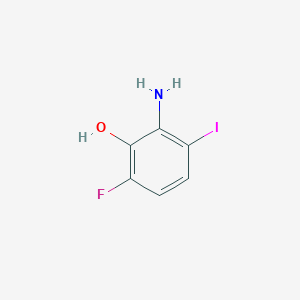

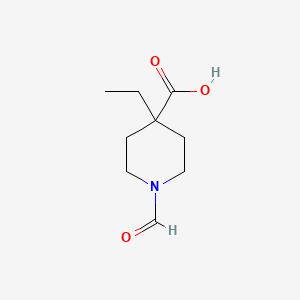

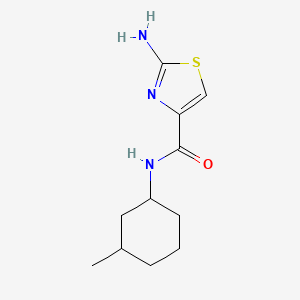
![Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
